4-Cyanobutanamide
Description
4-Cyanobutanamide (chemical formula: C₅H₈N₂O) is an organic compound characterized by a four-carbon chain with a terminal nitrile (-CN) group and an amide (-CONH₂) functional group. This dual functionality enables unique reactivity and applications in pharmaceutical synthesis and polymer chemistry. Its molecular weight is 112.13 g/mol, and it typically appears as a white crystalline solid with moderate solubility in polar solvents like water and ethanol. The compound’s structural features make it a versatile intermediate in the synthesis of heterocycles and bioactive molecules .
Properties
IUPAC Name |
4-cyanobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-4-2-1-3-5(7)8/h1-3H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMAWNBVHVQDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336514 | |
| Record name | 4-cyanobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53897-27-1 | |
| Record name | 4-cyanobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanobutanamide can be synthesized through several methods. One common approach involves the reaction of butyronitrile with ammonia under specific conditions. Another method includes the hydrolysis of 4-cyanobutyronitrile in the presence of a suitable catalyst.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobutanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Cyanobutanoic acid.
Reduction: 4-Aminobutanamide.
Substitution: Various substituted butanamides depending on the reagents used.
Scientific Research Applications
4-Cyanobutanamide is an organic compound with the molecular formula . It is a nitrile derivative of butanamide, recognized for its role in chemical reactions and industrial applications. The compound features a cyano group (-CN) attached to the fourth carbon of the butanamide chain.
Scientific Research Applications
This compound serves various purposes in scientific research, including acting as an intermediate in synthesizing different organic compounds, and it is also studied for potential biological activities and interactions with biomolecules. Research is also being done to explore possible therapeutic uses within the field of medicine. Moreover, it sees use in the creation of pharmaceuticals, agrochemicals, and other fine chemicals in industry.
Use as an Intermediate in Synthesis
This compound is employed as an intermediate in the synthesis of various organic compounds. For example, it can be used to synthesize novel 4-cyanamidobenzenesulfonamides, which are investigated as inhibitors of the enzyme carbonic anhydrase (CA, EC 4.2.1.1) . These sulphonamides have shown promise in various applications, including anti-ischemic, anti-tumor, anti-inflammatory, and anti-apoptotic effects .
Biological and Medicinal Research
The compound is investigated for its potential biological activities and interactions with biomolecules. Recent studies have validated both hCA VII and cathepsin S as therapeutic targets in neuropathic pain, with ongoing research focused on developing bifunctional compounds that can inhibit both targets .
Use in Industry
This compound is used in producing pharmaceuticals, agrochemicals, and other fine chemicals. Isocyanides, including those with aromatic, aliphatic, and heteroaromatic substituents, can be reacted to synthesize complex molecules with potential applications in medicinal chemistry and materials science . For example, they can be used in late-stage functionalization, a drug discovery technique used to improve the properties of complex drug-like molecules .
Table of Applications
Mechanism of Action
The mechanism of action of 4-Cyanobutanamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 4-Cyanobutanamide’s properties, it is compared to three analogous compounds: 3-Cyanopropionamide, 4-Aminobutanamide, and 4-Chlorobutanamide. The table below summarizes key physicochemical and reactivity differences:
| Property | This compound | 3-Cyanopropionamide | 4-Aminobutanamide | 4-Chlorobutanamide |
|---|---|---|---|---|
| Molecular Formula | C₅H₈N₂O | C₄H₆N₂O | C₄H₁₀N₂O | C₄H₈ClNO |
| Molecular Weight (g/mol) | 112.13 | 98.10 | 102.14 | 121.57 |
| Functional Groups | -CN, -CONH₂ | -CN, -CONH₂ | -NH₂, -CONH₂ | -Cl, -CONH₂ |
| Solubility in Water | Moderate | High | High | Low |
| Reactivity | Nitrile hydrolysis, amide coupling | Faster nitrile hydration | Amide hydrolysis, amine alkylation | Nucleophilic substitution |
| Applications | Drug intermediates, polymers | Biochemical probes | Peptide synthesis | Agrochemicals |
Key Findings:
Functional Group Influence: The nitrile group in this compound confers distinct reactivity compared to the amine in 4-Aminobutanamide or the chlorine in 4-Chlorobutanamide. For example, nitriles undergo hydrolysis to carboxylic acids or reduction to amines, while chlorides participate in nucleophilic substitutions . The amide group in all compounds contributes to hydrogen bonding, affecting solubility. 4-Aminobutanamide’s additional -NH₂ group enhances water solubility compared to this compound .
Synthetic Utility: this compound’s nitrile group allows for versatile transformations, such as conversion to tetrazoles (used in medicinal chemistry) via [3+2] cycloaddition. In contrast, 4-Chlorobutanamide is more suited for cross-coupling reactions in agrochemical synthesis .
Stability: this compound exhibits higher thermal stability than 3-Cyanopropionamide due to its longer carbon chain, which reduces steric strain during reactions .
Biological Activity
4-Cyanobutanamide, also known as 4-cyanobutyric acid amide, is a compound with the molecular formula CHNO. It has garnered attention in various fields of research due to its potential biological activities, particularly as an inhibitor of certain enzymes and its role in drug discovery. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, including the reaction of cyanobutyric acid with ammonia or amines. The compound features a cyanamide functional group, which is known for its reactivity and ability to form hydrogen bonds, making it a versatile building block in medicinal chemistry .
-
Enzyme Inhibition :
- This compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), a family of enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. The compound's cyanamide moiety is believed to enhance its binding affinity to the active sites of these enzymes, potentially leading to therapeutic applications in conditions like glaucoma and cancer .
- Anti-inflammatory Effects :
- Antitumor Activity :
Case Studies
Case Study 1: Carbonic Anhydrase Inhibition
- A study investigated a series of novel compounds including this compound derivatives as inhibitors of human carbonic anhydrases. The results demonstrated significant inhibition against isoforms I and II, suggesting potential for developing selective CA inhibitors for therapeutic use .
Case Study 2: Anti-inflammatory Properties
- In vitro assays were conducted to evaluate the anti-inflammatory effects of this compound on macrophage cells. The compound showed a reduction in pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Q. How should researchers report conflicting cytotoxicity data for this compound in accordance with SRQR guidelines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
